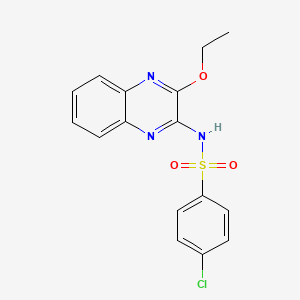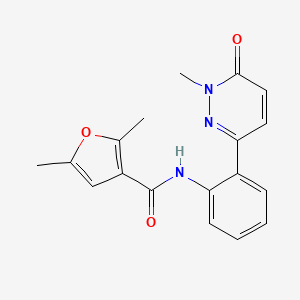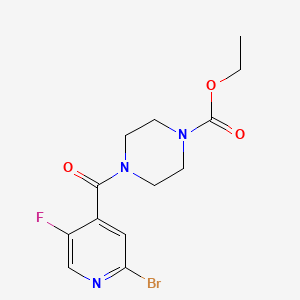![molecular formula C10H16N4O2S B2493422 (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 560995-24-6](/img/structure/B2493422.png)
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives involves multiple steps, including the use of X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR to confirm the molecular structure. For example, Şahin et al. (2014) describe the synthesis and structural studies of related triazole compounds, showcasing the importance of intermolecular hydrogen bonds in the formation of complex frameworks (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structure of triazole compounds is often analyzed using X-ray diffraction, NMR spectroscopy, and other advanced techniques. For instance, the study by Orek, Koparir, and Koparır (2012) on a triazol compound highlights the detailed molecular geometry, vibrational frequencies, and chemical shift values obtained through density functional methods (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, contributing to their diverse properties. For example, Holota et al. (2018) discuss the synthesis of triazolylsulfanyl compounds via ring-switching hydrazinolysis, highlighting the versatility of triazole chemistry (Holota, Shylych, Derkach, Karpenko, Gzella, & Lesyk, 2018).
Physical Properties Analysis
The physical properties of triazole derivatives, including their stability, solubility, and crystalline structure, are crucial for their practical applications. Studies such as the one by Zubatyuk et al. (2008) provide insight into the relative stability of conformers and tautomers, demonstrating the solid-state existence of related compounds (Zubatyuk, Shishkina, Kucherenko, Mazur, & Shishkin, 2008).
Chemical Properties Analysis
The chemical properties of triazole compounds, such as acidity and reactivity, are influenced by their structure. Kaplaushenko (2014) explores the acid-base properties of triazole derivatives, providing valuable information on their ionization constants and the impact of structural characteristics on acidity (Kaplaushenko, 2014).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Nitrogen/Sulfur Heterocycles
A study by Boraei et al. (2020) discusses the synthesis of nitrogen and sulfur heterocyclic systems, including 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This compound plays a role in the formation of various hybrid structures involving indole, 1,2,4-triazole, pyridazine, and quinoxaline, showcasing its utility in creating diverse heterocyclic compounds (Boraei, A., Sarhan, A. A., Yousuf, S., & Barakat, A., 2020).
2. Structural Studies
Şahin et al. (2014) conducted structural studies using X-ray diffraction techniques on compounds closely related to 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. These studies provide insights into the molecular structure and potential interactions of similar compounds (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).
3. Synthesis and Antimicrobial Activity
Taha and El-Badry (2007) explored the use of similar compounds in synthesizing 1,2,4-triazoles and their derivatives, which were tested for antimicrobial activity. This highlights the potential of 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid in developing antimicrobial agents (Taha, M., & El-Badry, S. M., 2007).
4. Exploration in Crystal and Molecular Structure
Zubatyuk et al. (2008) investigated the molecular structure and tautomerism of a compound similar to 4-amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. This research contributes to understanding the properties and behaviors of such compounds in different states (Zubatyuk, R., Shishkina, S., Kucherenko, L. I., Mazur, I., & Shishkin, O., 2008).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h7H,1-6,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMIWOVWBTUIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)




![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)
![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)